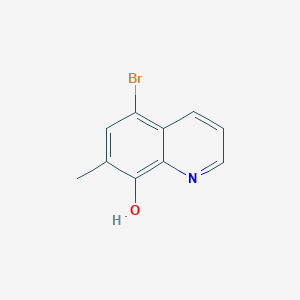5-Bromo-7-methylquinolin-8-ol
CAS No.: 103028-34-8
Cat. No.: VC11989972
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 103028-34-8 |
|---|---|
| Molecular Formula | C10H8BrNO |
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | 5-bromo-7-methylquinolin-8-ol |
| Standard InChI | InChI=1S/C10H8BrNO/c1-6-5-8(11)7-3-2-4-12-9(7)10(6)13/h2-5,13H,1H3 |
| Standard InChI Key | AMKJPXRVWKHVBZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C=CC=NC2=C1O)Br |
| Canonical SMILES | CC1=CC(=C2C=CC=NC2=C1O)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Bromo-7-methylquinolin-8-ol (C₁₀H₈BrNO) features a quinoline core substituted with a hydroxyl group at position 8, a bromine atom at position 5, and a methyl group at position 7. The quinoline skeleton consists of a benzene ring fused to a pyridine ring, with the hydroxyl group at the 8-position introducing polarity and hydrogen-bonding capacity . The bromine atom enhances electrophilic reactivity, while the methyl group contributes to hydrophobic interactions.
Theoretical Physicochemical Data
Based on structurally related compounds:
-
Molecular weight: 254.09 g/mol (calculated from atomic masses).
-
LogP: Estimated at ~3.1–3.5, similar to 7-bromo-5-nitroquinolin-8-ol (LogP = 3.13) , though the methyl group may slightly increase hydrophobicity compared to nitro derivatives.
-
Polar surface area (PSA): Approximately 78–85 Ų, derived from the hydroxyl and quinoline nitrogen .
-
Solubility: Limited aqueous solubility due to aromatic and hydrophobic groups, but soluble in organic solvents like ethyl acetate or DMF .
Synthetic Methodologies
Skraup Condensation for Quinoline Core Formation
The Skraup reaction, widely used for quinoline synthesis, could serve as a foundational step. For example, 5,7-dibromoquinoline is synthesized via Skraup condensation of 3,5-dibromoaniline with glycerol in concentrated sulfuric acid . Adapting this method, substituting 3-bromo-5-methylaniline as the starting material may yield 5-bromo-7-methylquinoline after cyclization. Subsequent hydroxylation at position 8 could be achieved via acidic or oxidative conditions .
Bromination and Methylation
Direct bromination of 7-methylquinolin-8-ol at position 5 using brominating agents (e.g., Br₂ or NBS) in acetic acid could introduce the bromine atom. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with methyl-substituted boronic acids might install the methyl group post-cyclization .
Challenges in Regioselectivity
Positional selectivity is critical, as seen in the synthesis of 7-bromo-5-methoxyquinoline, where column chromatography is required to isolate isomers . Similar challenges may arise during the methylation or bromination of 5-bromo-7-methylquinolin-8-ol, necessitating precise reaction control.
Research Advancements and Future Directions
Structural Optimization for Enhanced Efficacy
Modifying the methyl group’s position or replacing bromine with other halogens (e.g., chlorine) may fine-tune bioavailability. Computational modeling, as applied to NSC693871 , could predict binding affinities for P-gp or microbial targets.
Industrial and Environmental Considerations
Scalable Synthesis
The Skraup condensation’s scalability, demonstrated for 5,7-dibromoquinoline (87% yield) , supports large-scale production. Solvent recovery systems and column chromatography optimization could reduce environmental impact.
Regulatory Compliance
As a brominated compound, environmental persistence and bioaccumulation potential must be addressed under regulations like REACH. Green chemistry approaches, such as catalytic bromination, may mitigate waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume